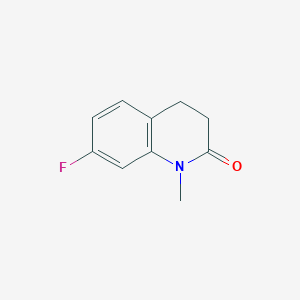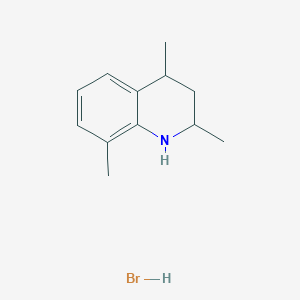![molecular formula C17H10F3NO B6319615 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol CAS No. 686281-02-7](/img/structure/B6319615.png)
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol is a synthetic organic compound with the molecular formula C17H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further linked to a naphthalen-2-ol structure. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of organic molecules, making this compound of interest in various fields of research.
Preparation Methods
The synthesis of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trifluoroaniline with naphthaldehyde under acidic conditions to form the imine intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles, leading to the formation of various substituted derivatives.
Scientific Research Applications
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imine and naphthalen-2-ol moieties may participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol include:
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-benzene: Lacks the naphthalen-2-ol moiety, resulting in different chemical and biological properties.
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-pyridine:
1-[(2,3,4-Trifluoro-phenylimino)-methyl]-phenol: Similar structure but with a phenol group, leading to different hydrogen bonding capabilities and biological activity.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the naphthalen-2-ol structure, providing a distinct set of chemical and biological properties that make it valuable for various research applications.
Properties
IUPAC Name |
1-[(2,3,4-trifluorophenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO/c18-13-6-7-14(17(20)16(13)19)21-9-12-11-4-2-1-3-10(11)5-8-15(12)22/h1-9,22H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINKPNZFILMIGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C(=C(C=C3)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-chloro-1-[4-(propan-2-yl)phenyl]ethan-1-ol](/img/structure/B6319555.png)



![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)

![(1S)-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B6319598.png)

![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)



